![molecular formula C19H20O2 B14314566 1,1'-[Propane-1,3-diylbis(oxy)]bis(4-ethenylbenzene) CAS No. 112309-97-4](/img/structure/B14314566.png)
1,1'-[Propane-1,3-diylbis(oxy)]bis(4-ethenylbenzene)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Bis(4-vinylphenoxy)propane is an organic compound characterized by the presence of two vinylphenoxy groups attached to a propane backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis(4-vinylphenoxy)propane typically involves the reaction of 4-vinylphenol with 1,3-dibromopropane. The reaction is carried out in the presence of a base, such as potassium carbonate, in a suitable solvent like dimethylformamide (DMF). The reaction proceeds via a nucleophilic substitution mechanism, where the phenoxide ion attacks the bromopropane, leading to the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for 1,3-Bis(4-vinylphenoxy)propane are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Continuous flow reactors and other advanced manufacturing techniques could be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Bis(4-vinylphenoxy)propane can undergo various chemical reactions, including:
Polymerization: The vinyl groups can participate in free radical polymerization, leading to the formation of cross-linked polymers.
Substitution Reactions: The phenoxy groups can undergo electrophilic aromatic substitution reactions, such as nitration or sulfonation.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, although specific examples are less common.
Common Reagents and Conditions
Polymerization: Initiators like azobisisobutyronitrile (AIBN) or benzoyl peroxide are commonly used.
Substitution Reactions: Reagents like nitric acid for nitration or sulfuric acid for sulfonation.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products Formed
Substitution Reactions: Substituted phenoxy derivatives with various functional groups.
Oxidation and Reduction: Oxidized or reduced forms of the original compound, depending on the specific reaction conditions.
Applications De Recherche Scientifique
1,3-Bis(4-vinylphenoxy)propane has several applications in scientific research:
Polymer Chemistry: Used as a monomer or cross-linking agent in the synthesis of advanced polymers with unique mechanical and thermal properties.
Materials Science: Employed in the development of new materials with specific functionalities, such as enhanced durability or conductivity.
Biomedical Research:
Industrial Applications: Used in the production of coatings, adhesives, and other specialty materials.
Mécanisme D'action
The mechanism of action of 1,3-Bis(4-vinylphenoxy)propane primarily involves its ability to undergo polymerization and form cross-linked networks. The vinyl groups participate in free radical polymerization, leading to the formation of a three-dimensional polymer matrix. This cross-linking enhances the mechanical strength and thermal stability of the resulting materials. The phenoxy groups can also participate in various chemical reactions, contributing to the compound’s versatility.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Bis(diphenylphosphino)propane: An organophosphorus compound used as a ligand in coordination chemistry.
1,3-Bis(4-carboxyphenoxy)propane: Used in the synthesis of polyamides and other polymers.
1,3-Bis(4-pyridyl)propane: Employed in the synthesis of metal-organic frameworks.
Uniqueness
1,3-Bis(4-vinylphenoxy)propane is unique due to its dual functionality, combining the reactivity of vinyl groups with the stability and versatility of phenoxy groups. This makes it particularly valuable in the synthesis of advanced polymers and materials with tailored properties.
Propriétés
Numéro CAS |
112309-97-4 |
|---|---|
Formule moléculaire |
C19H20O2 |
Poids moléculaire |
280.4 g/mol |
Nom IUPAC |
1-ethenyl-4-[3-(4-ethenylphenoxy)propoxy]benzene |
InChI |
InChI=1S/C19H20O2/c1-3-16-6-10-18(11-7-16)20-14-5-15-21-19-12-8-17(4-2)9-13-19/h3-4,6-13H,1-2,5,14-15H2 |
Clé InChI |
AKYUVHNMXAPIOI-UHFFFAOYSA-N |
SMILES canonique |
C=CC1=CC=C(C=C1)OCCCOC2=CC=C(C=C2)C=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


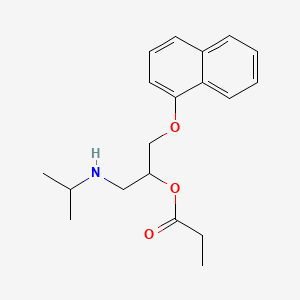

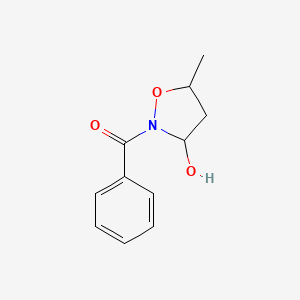
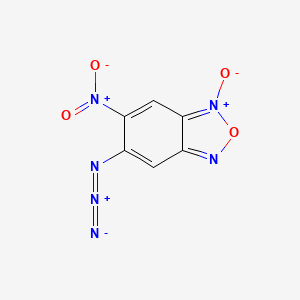


![1-{2-[Methyl(phenyl)amino]-4-phenyl-1,3-thiazol-5-yl}ethan-1-one](/img/structure/B14314539.png)


![8-{2-[(Propan-2-yl)sulfanyl]ethoxy}octa-1,6-diene](/img/structure/B14314551.png)

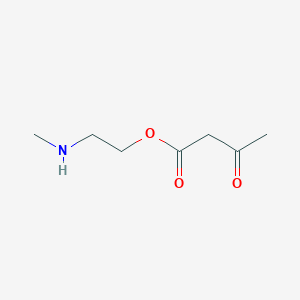
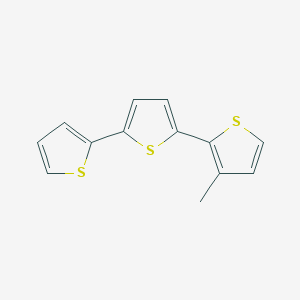
![1-{2-(2,4-Dichlorophenyl)-2-[(triphenylstannyl)oxy]ethyl}-1H-imidazole](/img/structure/B14314580.png)
